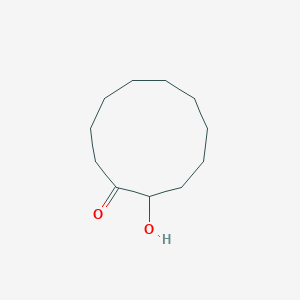
2-Hydroxycycloundecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycycloundecan-1-one is an organic compound belonging to the class of cycloalkanones It features a hydroxyl group (-OH) attached to the cycloundecanone ring, making it a hydroxy-substituted cycloundecanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycycloundecan-1-one can be achieved through several methods. One common approach involves the hydroxylation of cycloundecanone using oxidizing agents. For instance, the reaction of cycloundecanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high selectivity and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxycycloundecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cycloundecanone or cycloundecanoic acid.
Reduction: Formation of 2-hydroxycycloundecanol.
Substitution: Formation of various substituted cycloundecanones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycycloundecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxycycloundecan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxycyclohexanone: A smaller cycloalkanone with similar hydroxylation.
2-Hydroxycyclopentanone: Another smaller cycloalkanone with a hydroxyl group.
Cycloundecanone: The parent compound without the hydroxyl group.
Uniqueness
2-Hydroxycycloundecan-1-one is unique due to its larger ring size compared to other hydroxy-substituted cycloalkanones. This larger ring size can influence its chemical reactivity and interactions with biological targets. Additionally, the presence of the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
57620-93-6 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-hydroxycycloundecan-1-one |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11(10)13/h10,12H,1-9H2 |
InChI-Schlüssel |
SIYYPNBHLUQIBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(C(=O)CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



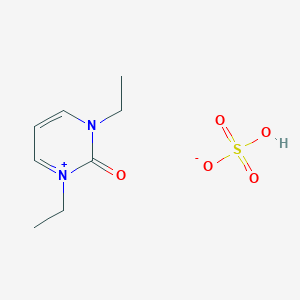
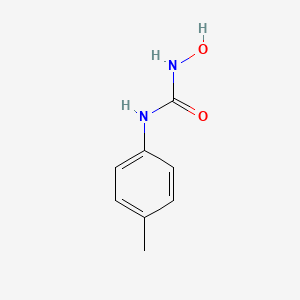

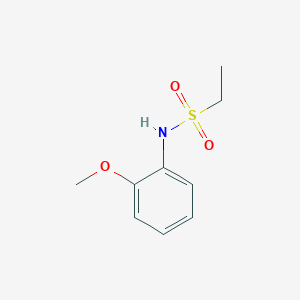

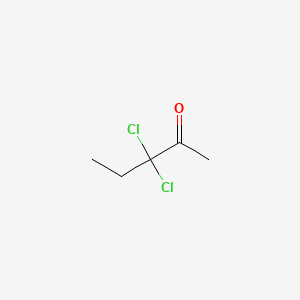
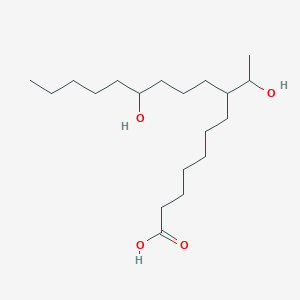
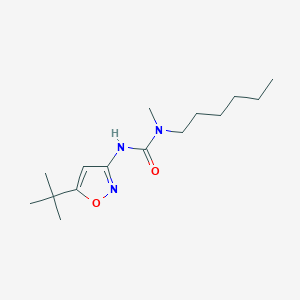
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

